molecular formula C12H14N4OS B1409414 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol CAS No. 1858250-40-4

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No. B1409414
M. Wt: 262.33 g/mol
InChI Key: WWDLDPGYASFZAL-UHFFFAOYSA-N
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Description

The compound “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . The 1,2,4-triazole core is part of many substances that exhibit diverse biological activity . A number of 1,2,4-triazole derivatives are used in medical practice as drugs for the treatment of various conditions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gives S- and S, N-substituted triazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the 1,2,4-triazole group suggests that it could participate in reactions typical of this heterocycle .

Scientific Research Applications

4. Parkinson’s Disease Treatment

  • Application Summary : This compound has been used in the development of treatments for Parkinson’s disease. It has been found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
  • Methods of Application : The compound was synthesized and then tested for its ability to prevent the fibrillization process using light scattering and a ThT binding assay .
  • Results : The compound has been shown to slightly reduce the α-syn aggregation, suggesting potential neuroprotective effects .

5. Synthesis of Pyrazolo[3,4-b]pyridine

  • Application Summary : This compound has been used in the synthesis of pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .
  • Methods of Application : The compound was synthesized using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .
  • Results : The method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

6. Antifungal and Antiviral Properties

  • Application Summary : 1,2,4-triazole derivatives, including “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol”, are known to exhibit antifungal and antiviral activities .
  • Methods of Application : The compound was synthesized and then tested for its antifungal and antiviral activities .
  • Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that 1,2,4-triazole derivatives exhibit antifungal and antiviral activities .

7. Antiviral Properties

  • Application Summary : 1,2,4-triazole derivatives, including “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol”, are known to exhibit antiviral activities .
  • Methods of Application : The compound was synthesized and then tested for its antiviral activities .
  • Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that 1,2,4-triazole derivatives exhibit antiviral activities .

8. Antidepressant Properties

  • Application Summary : Triazole nucleus is present as a central structural component in a number of drug classes such as antidepressants .
  • Methods of Application : The compound was synthesized and then tested for its antidepressant properties .
  • Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that triazole derivatives exhibit antidepressant properties .

9. Antihypertensive Properties

  • Application Summary : Triazole nucleus is present as a central structural component in a number of drug classes such as antihypertensives .
  • Methods of Application : The compound was synthesized and then tested for its antihypertensive properties .
  • Results : The study does not provide specific quantitative data or statistical analyses, but it mentions that triazole derivatives exhibit antihypertensive properties .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. Given its structural similarity to other biologically active 1,2,4-triazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDLDPGYASFZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

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